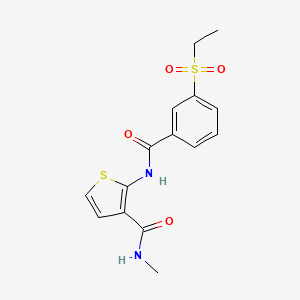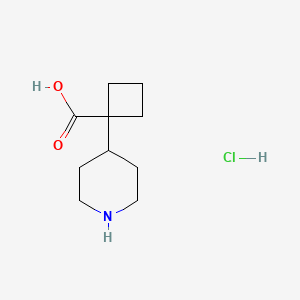
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride . Its InChI code is 1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.71 . It is a powder at room temperature .科学的研究の応用
Tumor Detection and Imaging
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has shown promise in tumor detection and imaging. Studies demonstrate its affinity for malignant tumors when used with positron emission tomography (PET), suggesting its potential as a noninvasive indicator of metabolic tumor activity. This application is crucial for the early detection and monitoring of cancer, offering a pathway for personalized treatment strategies (Hubner et al., 1981).
Radiotracer Development for PET Imaging
The compound has been utilized in the synthesis and evaluation of radiotracers, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F for PET imaging. These radiotracers have shown potential in localizing tumors, including brain tumors, by depicting amino acid transport into cells. This application underscores the role of this compound in advancing diagnostic imaging, enabling the identification and characterization of malignant tissues with high precision (Shoup et al., 1999).
Clinical Trials for Metastatic Prostate Cancer
Clinical trials have explored the use of synthetic amino acid analogs, such as trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), in patients with metastatic prostate cancer. These studies aim to delineate primary prostate lesions and metastatic lesions, offering insights into the safety and potential of anti-18F-FACBC PET in cancer diagnosis and treatment planning. The ability to accurately visualize cancerous lesions significantly impacts the management and therapeutic approaches for prostate cancer (Inoue et al., 2014).
Environmental Exposure Assessment
Research has also identified the environmental exposure to related compounds, highlighting the importance of monitoring and understanding the health implications of chemical exposure. For instance, the study of DINCH metabolites in urine provides a biomarker for assessing exposure levels, reflecting the broader application of cyclobutane derivatives in environmental health studies (Silva et al., 2013).
Safety and Hazards
将来の方向性
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
It’s known that piperidine derivatives can be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The downstream effects of these pathways would need further exploration.
Result of Action
Given the importance of piperidine derivatives in the pharmaceutical industry , it can be inferred that this compound may have significant effects at the molecular and cellular level.
特性
IUPAC Name |
1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWSOQZEACTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)
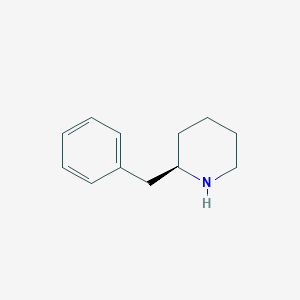
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)


![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)


![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)
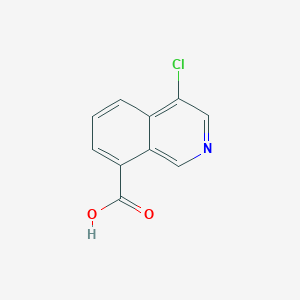
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)
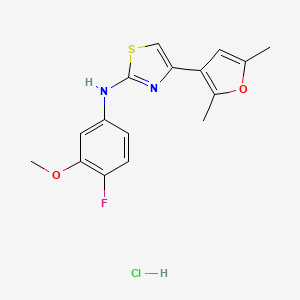
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
